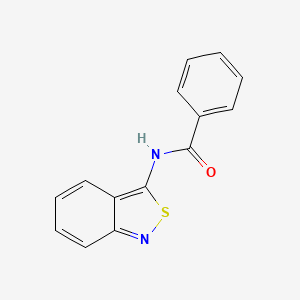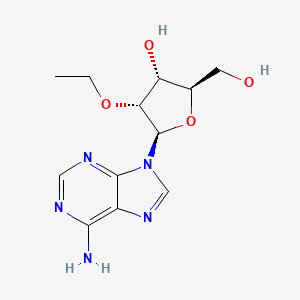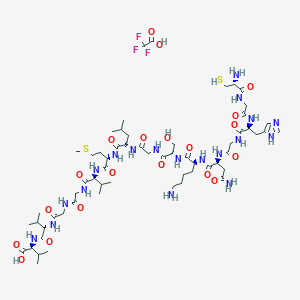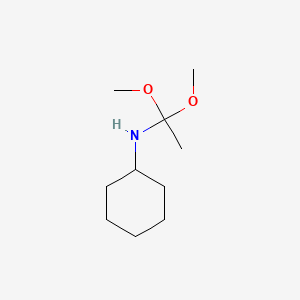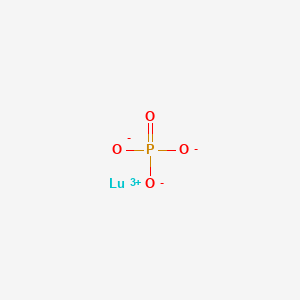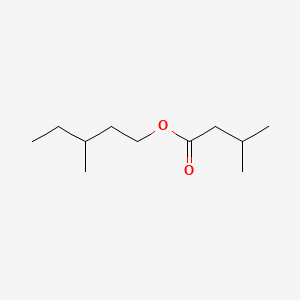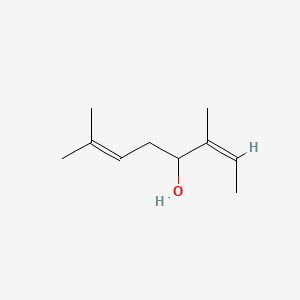
1,3,2-Benzothiazagermole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Benzothiazagermole is a heterocyclic compound that contains a germanium atom within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzothiazagermole typically involves the reaction of germanium tetrachloride with 2-aminothiophenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired heterocyclic compound. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Benzothiazagermole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazagermole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the compound .
Aplicaciones Científicas De Investigación
1,3,2-Benzothiazagermole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 1,3,2-Benzothiazagermole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole: A similar compound that lacks the germanium atom but shares the benzothiazole ring structure.
2-Arylbenzothiazole: Contains an aryl group at the 2-position, which can enhance its biological activity.
Benzothiazine: Another related compound with a different ring structure but similar chemical properties.
Uniqueness
1,3,2-Benzothiazagermole is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of novel materials and pharmaceuticals .
Propiedades
Número CAS |
327-07-1 |
|---|---|
Fórmula molecular |
C6H4GeNS |
Peso molecular |
194.80 g/mol |
InChI |
InChI=1S/C6H4GeNS/c1-2-4-6-5(3-1)8-7-9-6/h1-4H |
Clave InChI |
HTSMCWXKRSXNGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=[Ge]S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



